molecular formula C7H2BrCl2NS B11843024 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine

2-Bromo-4,6-dichlorothieno[2,3-b]pyridine

Cat. No.: B11843024
M. Wt: 282.97 g/mol
InChI Key: RFAXZLZDEYCYAM-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorothieno[2,3-b]pyridine (CAS 104515-22-2) is a multifunctional heterocyclic building block of high value in organic synthesis and drug discovery. This compound features a thieno[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, and is functionalized with bromo and dichloro substituents that act as distinct reactive sites for metal-catalyzed cross-coupling and nucleophilic substitution reactions . The bromopyridine moiety, in particular, is a key precursor in palladium-catalyzed reactions such as the Heck coupling, enabling the introduction of alkenyl groups to construct complex molecular architectures . Researchers utilize this reagent in the synthesis of novel thienopyridine-clubbed heterocycles, which have shown promising biological activities, including potent antimicrobial properties against pathogens like S. aureus and E. coli . Supplied for Research Use Only, this compound requires storage in a cool, dry place, sealed and under dry conditions at 2-8°C . Its molecular formula is C 7 H 2 BrCl 2 NS with a molecular weight of 282.97 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrCl2NS

Molecular Weight

282.97 g/mol

IUPAC Name

2-bromo-4,6-dichlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H2BrCl2NS/c8-5-1-3-4(9)2-6(10)11-7(3)12-5/h1-2H

InChI Key

RFAXZLZDEYCYAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C1Cl)SC(=C2)Br)Cl

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Bromo 4,6 Dichlorothieno 2,3 B Pyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Thienopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgcsbsju.edu In the context of 2-bromo-4,6-dichlorothieno[2,3-b]pyridine, the pyridine (B92270) moiety is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the carbons of the pyridine ring susceptible to attack by nucleophiles, particularly when activated by halogen substituents. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

The stability of this intermediate is crucial and is significantly enhanced when the negative charge can be delocalized onto an electronegative atom. For pyridine derivatives, nucleophilic attack at the C2 ('ortho') and C4 ('para') positions relative to the ring nitrogen is favored because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance. stackexchange.com In the thieno[2,3-b]pyridine (B153569) system, this corresponds to the C4 and C6 positions.

Reactivity of Bromine Substituents in SNAr

The bromine atom at the C2 position is attached to the thiophene (B33073) ring. Thiophene is an electron-rich aromatic ring and is generally not susceptible to nucleophilic aromatic substitution unless strongly activated by potent electron-withdrawing groups. baranlab.org In the this compound molecule, the C2-Br bond is on the electron-rich portion of the fused ring system and is therefore considered unreactive under typical SNAr conditions. Nucleophilic attack at this position is electronically disfavored.

Reactivity of Chlorine Substituents in SNAr

In contrast to the C2-bromo substituent, the chlorine atoms at the C4 and C6 positions are attached to the electron-deficient pyridine ring. Both positions are activated towards nucleophilic attack. The C4-position, being 'para' to the ring nitrogen, is generally the most reactive site for SNAr. Nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is effectively delocalized onto the ring nitrogen. stackexchange.com The C6-position is also activated, though typically to a lesser extent than the C4-position. This differential reactivity can, in principle, allow for selective substitution at the C4-position by carefully controlling reaction conditions.

The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. wikipedia.org This order is counterintuitive when compared to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the polarization of the carbon-halogen bond by a more electronegative halogen. csbsju.edu

Table 1: General Reactivity of Halogen Positions in this compound Towards SNAr

Position Halogen Ring System SNAr Reactivity Rationale
C2 Bromine Thiophene Unreactive Located on an electron-rich ring; not activated.
C4 Chlorine Pyridine Highly Reactive 'Para' position to nitrogen; stabilizes Meisenheimer complex.
C6 Chlorine Pyridine Reactive 'Ortho' position to nitrogen; stabilizes Meisenheimer complex.

Impact of Multiple Halogens on Electrophilicity and Substitution

The presence of multiple halogen substituents on the pyridine ring significantly enhances its electrophilicity. Halogens are electron-withdrawing through induction, which further depletes the electron density of the ring system, making it more susceptible to nucleophilic attack. pressbooks.pub Therefore, the two chlorine atoms on the pyridine moiety of this compound render it highly activated for SNAr reactions. This increased electrophilicity facilitates reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, often under milder conditions than would be required for a mono-halogenated pyridine. sci-hub.se

Cross-Coupling Reactions of Halogenated Thienopyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com For polyhalogenated substrates like this compound, the key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.

The universally accepted reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > OTf > Br >> Cl. wikipedia.org This selectivity is based on the carbon-halogen bond dissociation energy, with the weaker C-I and C-Br bonds reacting much more readily than the stronger C-Cl bond. This predictable reactivity hierarchy allows for the selective functionalization of one halogen site in the presence of others.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Hiyama)

Given the established reactivity order, palladium-catalyzed cross-coupling reactions on this compound are expected to occur selectively at the C2-bromo position. The C-Br bond will readily undergo oxidative addition to a Pd(0) catalyst, while the C-Cl bonds remain intact under appropriate reaction conditions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. It is anticipated that this compound would react with various aryl or heteroaryl boronic acids at the C2 position. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This provides a direct route to 2-alkynyl-4,6-dichlorothieno[2,3-b]pyridines, with high selectivity for the C-Br bond over the C-Cl bonds. mdpi.com

Hiyama Coupling : This reaction utilizes an organosilicon compound as the coupling partner. While less common than Suzuki or Sonogashira reactions, it offers an alternative pathway for C-C bond formation, again with expected selectivity for the C-Br position.

Table 2: Predicted Selective Cross-Coupling at the C2-Bromo Position

Reaction Type Coupling Partner Catalyst System (Typical) Product Type Selectivity
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 2-Aryl/Heteroaryl High for C2-Br over C4/C6-Cl
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 2-Alkynyl High for C2-Br over C4/C6-Cl
Hiyama R-Si(OR')₃ Pd(OAc)₂, Ligand, Activator (e.g., TBAF) 2-Aryl/Alkenyl High for C2-Br over C4/C6-Cl

Strategic Utilization of Differentiated Halogen Sites for Sequential Derivatization

The orthogonal reactivity of the bromine and chlorine substituents is a powerful feature that enables the strategic, sequential derivatization of the thieno[2,3-b]pyridine core. This allows for the synthesis of complex, trisubstituted analogs that would be difficult to access otherwise.

A typical synthetic strategy would involve two or more distinct steps:

Step 1: C2-Position Functionalization : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed first. The milder conditions required for C-Br activation ensure that the reaction occurs exclusively at the C2 position, leaving the C4 and C6 chloro groups untouched. rsc.orgnih.gov

Step 2: C4/C6-Position Functionalization : The resulting 2-substituted-4,6-dichlorothieno[2,3-b]pyridine intermediate can then be subjected to a second transformation. This could be:

A nucleophilic aromatic substitution (SNAr) reaction to introduce heteroatom nucleophiles (O, N, S) at the C4 (and/or C6) position.

A second, more forcing, cross-coupling reaction to functionalize the C-Cl bonds. While more challenging, C-Cl bond activation is possible using specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands and higher temperatures. nih.gov

This stepwise approach provides a versatile and highly controlled method for building molecular complexity around the thieno[2,3-b]pyridine scaffold, making it an invaluable strategy in drug discovery and materials science. nih.gov

Mechanistic Investigations of Halogenation and Subsequent Reactions

The electronic nature of the thieno[2,3-b]pyridine ring system, which combines an electron-rich thiophene ring with an electron-deficient pyridine ring, results in complex reactivity patterns. The presence of multiple electron-withdrawing halogen substituents further modulates this reactivity, influencing the mechanisms of subsequent chemical transformations.

Halogenation reactions can proceed through different mechanistic pathways, including electrophilic aromatic substitution and free-radical processes. For electron-deficient aromatic systems like polyhalogenated thienopyridines, electrophilic halogenation is generally disfavored. However, halogenation can be induced under conditions that promote free-radical mechanisms, typically involving UV light or radical initiators. wikipedia.org

The free-radical halogenation process occurs via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light or heat to generate two halogen radicals (2 Br•). libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the aromatic ring, forming a thienopyridinyl radical and H-X. This radical intermediate then reacts with another halogen molecule to yield the halogenated thienopyridine and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other in various ways, for instance, through the dimerization of two halogen radicals or the reaction of a halogen radical with a thienopyridinyl radical. libretexts.org

While this mechanism is well-established for alkanes and alkyl-substituted aromatics, specific studies on the radical halogenation of the this compound core are not extensively documented. wikipedia.org The regioselectivity of such a reaction would be influenced by the relative stability of the potential thienopyridinyl radical intermediates.

The "halogen dance" is a base-catalyzed intramolecular rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction is a powerful tool for synthesizing isomers that are not readily accessible through direct synthesis. clockss.org The driving force for this migration is the formation of a more thermodynamically stable carbanionic intermediate. wikipedia.org

The generally accepted mechanism for the base-catalyzed halogen dance (BCHD) involves the following steps:

Deprotonation: A strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), abstracts a proton from the heteroaromatic ring, creating a lithiated intermediate. nih.gov

Halogen-Metal Exchange: The lithiated intermediate can then undergo a series of halogen-metal exchange steps with other halogenated species in the reaction mixture.

Migration: The halogen effectively "dances" to a new position, driven by the formation of a more stable lithiated species. For instance, a lithium anion may be more stable at a position where its negative charge is better stabilized by inductive or resonance effects. whiterose.ac.uk

Quenching: The final, most stable lithiated intermediate is trapped by an electrophile (often a proton from a solvent or an added quenching agent) to give the rearranged product. clockss.org

This phenomenon has been observed in both thiophene and pyridine derivatives. nih.govwhiterose.ac.uk In the context of this compound, treatment with a strong base could potentially induce the migration of the bromine or chlorine atoms. The ultimate position of the halogen would depend on the relative stability of the possible lithiated intermediates across the thienopyridine scaffold, which is influenced by the positions of the nitrogen atom and the other halogen substituents.

Starting Material ExampleBaseConditionsRearranged Product(s)Reference
2-BromothiopheneLDATHF, -78 °C to RT3-Bromothiophene whiterose.ac.uk
2-Chloro-3-bromopyridineLDATHF, -60 °C3-Bromo-2-chloro-4-lithiopyridine nih.gov
3-Bromo-4-ethoxypyridineKNH₂liq. NH₃4-Amino-3-bromopyridine (via amination) clockss.org

This table presents representative examples of halogen dance rearrangements in thiophene and pyridine systems to illustrate the general principles.

The three halogen atoms and the pyridine nitrogen in this compound collectively exert a strong electron-withdrawing effect. This significantly deactivates the ring system towards electrophilic attack. Consequently, reactions that proceed through nucleophilic attack or via organometallic intermediates become more favorable.

The electron-deficient nature of the scaffold influences reaction mechanisms in several ways:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, making the halogenated positions (particularly C4 and C6 on the pyridine ring) susceptible to displacement by strong nucleophiles.

Cross-Coupling Reactions: The electron-withdrawing character of the ring can impact the rates of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles. For instance, in Suzuki couplings of related halogenated pyrimidines, electron-rich boronic acids tend to give better yields, suggesting that the electronic properties of both coupling partners are critical for reaction efficiency. mdpi.com

Further Functional Group Interconversions at Halogenated Positions

The halogen atoms on the this compound core are versatile synthetic handles for introducing a wide range of functional groups, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond versus the C-Cl bonds (C-Br is typically more reactive in oxidative addition) allows for selective functionalization.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the halo-thienopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. wikipedia.orgberkeley.edu This allows for the introduction of aryl, heteroaryl, or alkyl groups at the halogenated positions. organic-chemistry.org By carefully selecting the catalyst and reaction conditions, selective coupling at the more reactive 2-bromo position can often be achieved.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It enables the reaction of the halo-thienopyridine with primary or secondary amines to produce aminated derivatives. nih.gov This reaction is invaluable for synthesizing compounds with diverse biological activities.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes), can also be employed to further diversify the thienopyridine core.

The table below summarizes typical conditions for these key functional group interconversions as applied to aryl halides.

Reaction TypeHalide Substrate (Example)Coupling PartnerCatalyst/Ligand (Example)Base (Example)Product TypeReference
Suzuki-Miyaura Coupling Aryl BromidePhenylboronic acidPd(PPh₃)₄K₂CO₃Biaryl berkeley.edu
Buchwald-Hartwig Amination Aryl ChlorideSecondary AminePd₂(dba)₃ / XPhosNaOtBuAryl Amine organic-chemistry.org
Sonogashira Coupling Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NAryl Alkene researchgate.net

This table provides generalized examples of cross-coupling reactions commonly used for functionalizing aryl halides.

Despite a comprehensive search for scientific literature and data, specific information regarding the computational and spectroscopic characterization of this compound is not available in the public domain.

No research articles, theoretical studies, or spectroscopic data repositories were found that specifically detail the theoretical predictions of reactivity, Density Functional Theory (DFT) studies on reaction pathways, or provide advanced spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this particular compound.

The search results yielded information on related but structurally distinct compounds, including other halogenated thienopyridines and thienopyrimidines. However, in strict adherence to the request to focus solely on this compound, this information cannot be used to generate the requested article.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline and its subsections.

Academic and Research Applications of Halogenated Thieno 2,3 B Pyridines

Utilization as Key Precursors for Complex Heterocyclic Architectures

Halogenated thieno[2,3-b]pyridines are pivotal starting materials for constructing more elaborate molecular structures, particularly those with potential biological activity. mdpi.comresearchgate.net The bromine and chlorine atoms act as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov These reactions enable the introduction of diverse aryl, alkyl, and amino groups, leading to the generation of extensive libraries of novel compounds.

For instance, the related compound 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) is a well-established precursor for synthesizing a range of kinase inhibitors. researchgate.net The selective reaction at the C4-Cl or C6-Br position allows for the stepwise introduction of different substituents. Similarly, 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine offers multiple sites for sequential and regioselective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 2-position, followed by subsequent modifications at the 4- and 6-positions. This controlled approach is essential for building complex, poly-substituted heterocyclic systems. researchgate.net

Furthermore, synthetic routes involving electrophilic cyclization of functionalized pyridines are employed to construct the core thieno[2,3-b]pyridine (B153569) ring system itself, which can then be halogenated to produce versatile intermediates like this compound. researchgate.netsemanticscholar.org These precursors are then elaborated into fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, showcasing their role in creating polycyclic architectures. mdpi.comresearchgate.net

Table 1: Reactivity of Halogenated Positions in Cross-Coupling Reactions

Position Halogen Typical Reaction Type Relative Reactivity
2 Bromine Suzuki, Sonogashira, Buchwald-Hartwig High
4 Chlorine Suzuki, Nucleophilic Aromatic Substitution Moderate
6 Chlorine Suzuki, Nucleophilic Aromatic Substitution Low to Moderate

Note: This interactive table summarizes the general reactivity trends for the different halogenated positions on the thieno[2,3-b]pyridine core in common palladium-catalyzed cross-coupling reactions.

Development of Functionalized Heterocyclic Scaffolds for Chemical Probes

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds that target a wide range of biological entities. Halogenated derivatives are instrumental in the synthesis of functionalized molecules that can act as chemical probes to study these biological systems. These probes are designed to interact with specific enzymes or receptors, helping to elucidate their function and role in disease.

For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been investigated as inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair and is a target for cancer therapy. nih.gov The synthesis of these complex molecules relies on the functionalization of a pre-formed thieno[2,3-b]pyridine core, often starting from halogenated precursors. The ability to selectively replace the bromine and chlorine atoms on this compound with various functional groups is key to developing a diverse range of probes for structure-activity relationship (SAR) studies. nih.govwsu.edu These studies help in identifying the key molecular interactions responsible for biological activity.

Role as Investigative Tools in Mechanistic Organic Chemistry

Polyhalogenated heteroaromatic compounds like this compound are excellent substrates for studying the mechanisms of organic reactions. The presence of multiple, electronically distinct reaction sites allows researchers to investigate factors that control regioselectivity and reactivity.

In the context of palladium-catalyzed cross-coupling reactions, the differential reactivity of C-Br versus C-Cl bonds, and the influence of their position on the heterocyclic system, can be systematically studied. For instance, investigations into the cross-coupling of 2,4-dichloropyridines have shown that selectivity can be controlled by the choice of ligand and reaction conditions, sometimes leading to unconventional reaction at the C4 position instead of the electronically favored C2 position. nih.gov this compound provides an even more complex system to probe the subtleties of catalyst-substrate interactions and the mechanism of oxidative addition.

The study of such reactions helps in the development of predictive models for reactivity and selectivity in complex heterocyclic systems, which is crucial for the efficient design of synthetic routes to new molecules. researchgate.netnih.gov

Modulation of Molecular Properties for Research Applications through Halogen Substituents

The introduction of halogen atoms onto the thieno[2,3-b]pyridine scaffold profoundly influences its physicochemical and biological properties. Halogens affect a molecule's lipophilicity, electronic distribution, and metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction. mdpi.com

Structure-activity relationship (SAR) studies on various biologically active thieno[2,3-b]pyridines have demonstrated the critical role of halogen substituents. For example, in a series of FOXM1 inhibitors, the nature and position of halogen atoms on a phenyl ring attached to the thieno[2,3-b]pyridine core significantly impacted their inhibitory activity. nih.gov Similarly, in a class of hepatic gluconeogenesis inhibitors, the replacement of a trifluoromethyl group with other substituents on the thienopyridine core led to improved potency. nih.gov

The three halogen atoms on this compound collectively exert a strong electron-withdrawing effect, which modifies the reactivity of the entire ring system. This electronic modulation is a key strategy used by chemists to fine-tune the properties of a lead compound in drug discovery or to alter the optical and electronic properties of materials. researchgate.netresearchgate.net The planarity of the thieno[2,3-b]pyridine system, which can lead to poor solubility due to crystal packing, can also be influenced by the introduction of bulky halogen atoms, potentially improving pharmacokinetic properties. mdpi.com

Table 2: Impact of Halogen Substitution on Molecular Properties

Property Effect of Halogenation Rationale
Lipophilicity Increases Halogens are more lipophilic than hydrogen.
Electronic Profile Electron-withdrawing Halogens are electronegative, pulling electron density from the ring.
Reactivity Provides sites for cross-coupling C-X bonds are reactive towards transition metal catalysts.
Biological Activity Can enhance binding affinity Halogens can form key interactions (e.g., halogen bonds) with biological targets.
Metabolic Stability Can block sites of metabolism C-X bonds are generally more stable to metabolic oxidation than C-H bonds.

Note: This interactive table outlines the general effects that halogen substituents have on the key properties of the thieno[2,3-b]pyridine scaffold.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-bromo-4,6-dichlorothieno[2,3-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of halogenated pyridine precursors with sulfur-containing reagents. For example, Abdelhamid (2009) demonstrated the use of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines to form thieno[2,3-b]pyridine derivatives. Bromination and chlorination steps are critical; regioselectivity can be controlled using catalysts like FeCl₃ or AlCl₃. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields, with optimized conditions achieving >70% purity .

Q. Q2: How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The thienopyridine core produces distinct aromatic proton signals (δ 7.2–8.5 ppm). Bromine and chlorine substituents cause deshielding, shifting peaks downfield.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 281 (C₇H₃BrCl₂NS), with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 for ³⁵Cl/³⁷Cl).
    Cross-referencing with computational models (DFT) ensures accuracy in structural assignments .

Q. Q3: What role do bromine and chlorine substituents play in the compound’s reactivity?

Methodological Answer: Bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), while chlorine stabilizes the aromatic ring via electron-withdrawing effects, directing electrophilic attacks to meta positions. Comparative studies on analogs (e.g., 2-bromo-4-fluoropyridine) show halogen positioning alters reactivity in cross-coupling reactions .

Advanced Research Questions

Q. Q4: How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer: Regioselective functionalization requires precise control of reaction kinetics. For example:

  • Palladium Catalysis : Use of Pd(PPh₃)₄ with arylboronic acids selectively replaces bromine at the 2-position, leaving chlorines intact .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating coupling steps (e.g., Buchwald-Hartwig amination) under controlled thermal conditions .
    Competing pathways (e.g., C-Cl activation) can be suppressed by steric hindrance from ligands like XPhos .

Q. Q5: What pharmacological targets are associated with this compound, and how is its bioactivity validated?

Methodological Answer: The compound’s fused heterocyclic structure mimics kinase inhibitors. Recent studies highlight:

  • HIPK2 Inhibition : Structural analogs (e.g., oxadiazolyldihydropyrano[2,3-b]pyridines) show nanomolar IC₅₀ values in renal fibrosis models. Assays include luciferase reporter systems for TGF-β pathway inhibition .
  • Anticancer Activity : In vitro testing against HeLa cells reveals apoptosis induction via caspase-3 activation. Dose-response curves (IC₅₀ = 12 µM) are validated with flow cytometry .

Q. Q6: How do contradictory data on the compound’s biological activity arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Solubility Variability : DMSO vs. aqueous buffers alter bioavailability. Pre-solubility screening (e.g., HPLC-PDA) ensures consistency .
  • Off-Target Effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended kinase interactions. For example, off-target binding to FGFR1 (Kd = 8 µM) may confound results .
    Standardized protocols (e.g., NIH/NCATS assays) mitigate variability .

Experimental Design Considerations

Q. Q7: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous processing reduces batch inconsistencies. A two-step flow system (cyclization → halogenation) achieves >90% conversion at 100 mg/hr .
  • Green Chemistry : Solvent-free mechanochemical grinding (e.g., ball milling) minimizes waste. Yields of 65% are reported with K₂CO₃ as a base .

Q. Q8: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations : Predict thermodynamic stability of substituents. Chlorine at C4/C6 lowers HOMO-LUMO gaps (ΔE = 3.2 eV), enhancing electron-deficient character .
  • MD Simulations : Assess solubility by simulating interactions with lipid bilayers. Derivatives with polar groups (e.g., -OH) show improved membrane permeability .

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